(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Description
Significance of Cyclopropane (B1198618) Ring Systems in Bioactive Molecules and Chiral Chemistry
The cyclopropane ring is a highly significant structural motif in medicinal and synthetic chemistry. rsc.orgunl.pt Its inclusion in molecules can profoundly influence their biological activity and chemical properties. The three-membered ring is characterized by significant ring strain and unique 'bent' bonds, which impart a higher degree of p-character, making it behave somewhat like an olefin in certain reactions. nbinno.com This inherent rigidity is a major advantage in drug design. nbinno.com By incorporating a cyclopropane unit, chemists can lock the conformation of a molecule, precisely controlling the spatial arrangement of functional groups. nbinno.com This conformational constraint can lead to enhanced binding affinity for specific biological targets like enzymes or receptors, resulting in higher potency and selectivity. nbinno.com
Furthermore, the cyclopropane moiety is often used to enhance the metabolic stability of pharmaceuticals. nbinno.com Compared to more flexible aliphatic chains, the cyclopropane ring is generally more resistant to common metabolic degradation pathways, such as oxidation. nbinno.com This increased stability can lead to a longer half-life for a drug in the body. The cyclopropane ring is a key pharmacophore found in a variety of pharmaceuticals and bioactive natural products. acs.orgnih.gov
In the realm of chiral chemistry, cyclopropane scaffolds are invaluable. Their defined three-dimensional structure makes them excellent chiral building blocks for the enantioselective synthesis of complex natural products and therapeutic agents. researchgate.net The ability to access specific stereoisomers of cyclopropane derivatives is crucial, as different enantiomers of a bioactive molecule can have vastly different pharmacological effects. rochester.edu
Historical Development and Evolution of Research on Cyclopropane-1,2-dicarboxylic Acid Scaffolds
The synthesis of cyclopropane derivatives has a long history, dating back to the late 19th century. One of the earliest documented syntheses was by William Henry Perkin, who in 1884 reported the formation of a cyclopropane ring through an intramolecular condensation reaction between diethyl malonate and 1,2-dibromoethane (B42909) using sodium ethylate as the base. smolecule.comgoogle.com This foundational work, known as a malonate-based cyclization, laid the groundwork for future explorations into three-membered ring systems. smolecule.com However, these early methods often resulted in low yields, with Perkin's initial process yielding only 27-29% of the desired product. google.com
The evolution from these early, often low-yielding, syntheses to the controlled, stereoselective production of specific isomers like (1S,2S)-cyclopropane-1,2-dicarboxylic acid marks a significant advancement in organic chemistry. The development of asymmetric synthesis was a critical turning point. Methodologies involving metal-catalyzed cyclopropanation, carbene transfer reactions, and various forms of asymmetric catalysis have enabled chemists to produce enantiomerically pure cyclopropanes. researchgate.net
Modern approaches have continued to refine the synthesis of chiral cyclopropanes. The use of chiral catalysts, such as those based on prolinol derivatives or cinchonidine, in Michael-Initiated Ring Closure (MIRC) reactions has proven effective for generating cyclopropanes with high enantioselectivity. rsc.org Furthermore, the field of biocatalysis has introduced powerful new tools. Engineered enzymes, such as variants of myoglobin (B1173299), have been developed to catalyze olefin cyclopropanations with exceptional levels of diastereo- and enantioselectivity, providing access to specific chiral cyclopropane cores for drug synthesis on a preparative scale. rochester.edunih.gov These advanced chemoenzymatic strategies illustrate the significant progress made from the foundational work of early pioneers, enabling the efficient and precise construction of valuable chiral building blocks like this compound. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆O₄ smolecule.comnih.gov |
| Molecular Weight | 130.10 g/mol smolecule.comnih.gov |
| Melting Point | 168–169 °C smolecule.comlookchem.com |
| Boiling Point (Predicted) | 305.8 ± 25.0 °C lookchem.comchemicalbook.com |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ lookchem.comchemicalbook.com |
| pKa (Predicted) | 3.84 ± 0.11 lookchem.com |
| Solubility | DMSO (Slightly), Ethanol (B145695) (Slightly) lookchem.comchemicalbook.com |
| Appearance | Solid chemicalbook.com |
| Hydrogen Bond Donor Count | 2 lookchem.com |
| Hydrogen Bond Acceptor Count | 4 lookchem.com |
| Rotatable Bond Count | 2 lookchem.com |
| CAS Number | 14590-54-6 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14590-54-6 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1s,2s Cyclopropane 1,2 Dicarboxylic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful toolkit for the preparation of enantiomerically pure or enriched cyclopropane (B1198618) derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction.
Chiral Auxiliary-Mediated Cyclopropanation Reactions
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org This strategy has been effectively applied to the synthesis of chiral cyclopropanes. The auxiliary imparts facial selectivity to the plane of the alkene, guiding the approach of the cyclopropanating agent.
One notable approach involves the use of camphor-derived auxiliaries, such as camphorpyrazolidinone, attached to α,β-unsaturated carbonyl compounds. chemrxiv.org The steric bulk of the auxiliary effectively shields one face of the double bond, leading to a diastereoselective cyclopropanation upon reaction with a simple ylide. Similarly, chiral auxiliaries like trans-2-phenylcyclohexanol have been utilized in ene reactions to generate chiral cyclopropane precursors. wikipedia.org Another established chiral auxiliary is 8-phenylmenthol, introduced in early studies of asymmetric synthesis. wikipedia.org
The selection of the chiral auxiliary is critical and is often tailored to the specific substrate and reaction conditions to maximize diastereoselectivity. After the cyclopropanation step, the auxiliary is cleaved and can ideally be recovered for reuse, making this an atom-economical approach.
| Chiral Auxiliary | Substrate Type | Key Feature | Typical Diastereoselectivity |
|---|---|---|---|
| Camphorpyrazolidinone | α,β-Unsaturated Amides | Steric hindrance directing ylide attack | Good to excellent |
| trans-2-Phenylcyclohexanol | Glyoxylate Esters | Used in asymmetric ene reactions | High (e.g., 10:1 dr) wikipedia.org |
| 8-Phenylmenthol | Various | Early example of a recoverable chiral auxiliary | Substrate dependent |
Enantioselective Catalytic Methods for Cyclopropane Formation
Enantioselective catalysis, particularly using transition metals, offers a highly efficient means of synthesizing chiral cyclopropanes. These methods rely on a chiral catalyst to create a chiral environment around the reacting species, thereby influencing the stereochemical outcome.
Rhodium(II) carboxylate complexes are among the most powerful catalysts for the cyclopropanation of alkenes with diazo compounds. nih.gov Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-TCPTAD)₄, have demonstrated high levels of asymmetric induction (up to 98% ee) in reactions involving electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates. nih.govrsc.org The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.
More recently, biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation. Engineered heme proteins, particularly myoglobin (B1173299) variants, have been developed as efficient biocatalysts for the synthesis of chiral cyclopropanes. nih.govrochester.eduresearchgate.net These engineered enzymes can catalyze the cyclopropanation of a wide range of olefins with high diastereo- and enantioselectivity (often >99% de and ee). rochester.eduresearchgate.net A significant advantage of this approach is the ability to evolve stereocomplementary biocatalysts, providing access to both trans-(1S,2S) and trans-(1R,2R) configured products. nih.govrochester.eduresearchgate.net
| Catalyst Type | Specific Catalyst Example | Substrate Scope | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Rhodium Carboxylate | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, aryldiazoacetates | Up to 98% nih.govrsc.org |
| Engineered Heme Protein | Myoglobin Variants (e.g., Mb(H64V,V68A)) | Styrenes, α-diazoacetates | Up to 99.9% rochester.eduresearchgate.net |
Diastereoselective Ring Closure and Cyclization Strategies
Diastereoselective ring closure reactions provide another avenue for the synthesis of specific stereoisomers of cyclopropane-1,2-dicarboxylic acid. These methods often involve the formation of two new carbon-carbon bonds in a single or sequential step, with the stereochemistry being controlled by existing chiral centers or reagents.
Ylide-initiated Michael addition-cyclization (MIRC) reactions are a versatile strategy for the synthesis of highly substituted cyclopropanes. nih.gov In this approach, a nucleophilic ylide attacks a Michael acceptor, followed by an intramolecular ring closure to form the cyclopropane ring. The diastereoselectivity of this process can be controlled by the nature of the ylide and the substrate. For instance, the reaction of camphor-derived chiral α,β-unsaturated amides with sulfur ylides can proceed with high diastereoselectivity. chemrxiv.org Furthermore, the use of chiral telluronium ylides can lead to the enantioselective synthesis of vinylcyclopropanes with high diastereoselectivity. sioc.ac.cn
Another strategy involves the diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides, which has been shown to proceed with high stereoselectivity under mild conditions. rsc.org The stereochemical outcome of these reactions is often influenced by the relative orientation of the reactants in the transition state.
Biocatalytic and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral compounds like (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
Enzymatic Resolution of Racemic Cyclopropane-1,2-dicarboxylic Acid Derivatives
Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted.
Lipases and amidases are commonly employed for the resolution of racemic cyclopropane-1,2-dicarboxylic acid derivatives. For example, the hydrolysis of racemic amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid catalyzed by the amidase from Rhodococcus rhodochrous IFO 15564 has been shown to proceed with moderate to high enantioselectivity. rsc.org This allows for the separation of optically active amido esters and carboxylic acids. Lipase-mediated resolutions, often involving the hydrolysis of esters or the acylation of alcohols, are also a prevalent strategy for obtaining enantiomerically enriched cyclopropane derivatives. mdpi.comnih.gov The choice of enzyme, solvent, and acylating agent can significantly influence the efficiency and enantioselectivity of the resolution. rochester.edu
| Enzyme Type | Specific Enzyme/Organism | Substrate Type | Outcome |
|---|---|---|---|
| Amidase | Rhodococcus rhodochrous IFO 15564 | Racemic amido esters of trans-cyclopropane-1,2-dicarboxylic acid | Enantioselective hydrolysis to yield optically active amido esters and acids rsc.org |
| Lipase | Candida antarctica Lipase B (CAL-B) | Racemic esters of cyclopropane derivatives | Kinetic resolution via enantioselective hydrolysis or esterification nih.gov |
| Lipase | Pseudomonas cepacia Lipase (PSL) | Racemic alcohols of cyclopropane derivatives | Kinetic resolution via enantioselective acylation nih.gov |
Stereoselective Biotransformations for Chiral Precursors
Beyond resolution, biocatalysis can be used for the direct stereoselective synthesis of chiral cyclopropane precursors. This often involves the use of whole-cell biotransformations or isolated enzymes to perform specific chemical reactions with high stereocontrol.
Engineered myoglobin catalysts have been successfully employed in whole-cell biotransformations for the multigram synthesis of the chiral cyclopropane cores of several drugs. nih.govrochester.eduresearchgate.net These biocatalytic systems can provide access to both (1S,2S) and (1R,2R) stereoisomers with excellent diastereo- and enantioselectivity. rochester.eduresearchgate.net This approach is particularly attractive for industrial applications due to its scalability and the avoidance of handling isolated enzymes.
Furthermore, microbial transformations can be utilized for the enantioselective synthesis of chiral cyclopropane compounds. For instance, the hydrolysis of trans-2-arylcyclopropanecarbonitriles by certain microorganisms can yield optically active cyclopropanecarboxamides and carboxylic acids. These chiral building blocks can then be converted into other valuable derivatives.
The development of novel biocatalysts through enzyme engineering and the exploration of microbial diversity continue to expand the scope of stereoselective biotransformations for the synthesis of chiral cyclopropane precursors. nsf.govnih.gov
Classical and Modern Chemical Synthesis of this compound
The synthesis of the chiral cyclopropane derivative, this compound, is a significant focus in organic chemistry due to its presence as a key structural motif in various biologically active molecules. Both classical and modern synthetic approaches have been developed to access this compound with high stereochemical purity.
A prominent synthetic precursor for the cis-form of cyclopropane-1,2-dicarboxylic acid is 3-oxabicyclo[3.1.0]hexane-2,4-dione. This cyclic anhydride (B1165640) provides a constrained framework that facilitates the formation of the cyclopropane ring with the desired stereochemistry. The synthesis of cis-cyclopropane-1,2-dicarboxylic acid derivatives from this precursor is efficiently achieved through hydrolysis. tandfonline.com
The reaction involves the ring-opening of the anhydride under aqueous or alcoholic conditions. For instance, hydrolysis with water, typically under reflux, leads to the formation of cis-cyclopropane-1,2-dicarboxylic acid in high yields. tandfonline.com Alternatively, employing an alcohol such as ethanol (B145695) in the presence of a base like pyridine (B92270) results in the corresponding monoester. tandfonline.com
| Precursor | Reagents and Conditions | Product | Yield |
| 3-oxabicyclo[3.1.0]hexane-2,4-dione | H₂O, reflux, 2 h | cis-cyclopropane-1,2-dicarboxylic acid | 98% |
| 3-oxabicyclo[3.1.0]hexane-2,4-dione | EtOH, pyridine, reflux, 12 h | cis-cyclopropane-1,2-dicarboxylic acid monoethyl ester | 96% |
Another established, more classical approach to the cyclopropane-1,2-dicarboxylic acid scaffold involves the intramolecular condensation of malonic acid derivatives with 1,2-dihaloalkanes, a method pioneered by W. H. Perkin. Stereoselective variations of this approach, for example, utilizing chiral auxiliaries like (-)-dimenthyl succinate, have been developed to afford enantiomerically enriched products such as this compound. smolecule.com
Efforts to improve the efficiency and yield of cyclopropane-1,2-dicarboxylic acid synthesis have led to several modified protocols. A key area of optimization has been in the context of the Perkin-type condensation. Traditional methods often suffered from low yields. google.com
Modern modifications have focused on the choice of reagents and reaction conditions. For example, in the synthesis of related cyclopropane-1,1-dicarboxylic acid derivatives, substituting the historically used 1,2-dibromoethane (B42909) with the less expensive 1,2-dichloro compounds has proven effective. google.com Furthermore, the selection of the base is critical; using potassium carbonate instead of sodium alcoholates has been shown to improve yields significantly in certain protocols, reaching up to 85%. google.com The gradual addition of the condensation agent, such as an alcoholate solution, to a mixture of the malonic acid derivative and the 1,2-dichloro compound can further enhance the yield to nearly 90% of the theoretical value by suppressing competing side reactions. google.com
Directed Derivatization and Functionalization Strategies
The carboxylic acid groups of this compound serve as versatile handles for further molecular elaboration through derivatization and functionalization, allowing for the creation of a diverse range of analogs with tailored properties.
The preparation of mono- and diesters of this compound is a common derivatization strategy. Diesters, such as diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, are often used as starting materials or intermediates. tandfonline.com The corresponding dicarboxylic acid can be obtained from the diester via hydrolysis, typically using a base like sodium hydroxide (B78521) in a mixed solvent system such as water and ethanol. worktribe.com
The synthesis of monoesters can be achieved with high selectivity. One method involves reacting the diacid with an alcohol in an aqueous solution, followed by the continuous extraction of the resulting monoester from the reaction mixture. This technique minimizes the formation of the diester byproduct. google.com Specific chiral monoesters, such as this compound Monomenthyl Ester, have also been synthesized, highlighting the use of chiral alcohols to introduce additional stereocenters. clearsynth.com To obtain the trans-monoesters, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed with a stoichiometric amount of potassium hydroxide, yielding the desired monoester derivatives in quantitative yields. tandfonline.comtandfonline.com
The synthesis of analogs with substituents on the cyclopropane ring allows for the exploration of structure-activity relationships. A range of 1-substituted trans-cyclopropane-1,2-dicarboxylic acids have been synthesized, with (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid being a notable example that has been shown to be a potent inhibitor of 3-methylaspartase. st-andrews.ac.uk
The introduction of larger, hydrophobic groups is also a key strategy. This has been achieved by inserting appendages such as ethyl, phenylethyl, and substituted benzyl (B1604629) groups at the C-1 position of the cyclopropane ring. tandfonline.com A general approach to 1-phenylcyclopropane carboxylic acid derivatives involves the α-alkylation of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane, followed by the hydrolysis of the nitrile group to a carboxylic acid. nih.gov
| Substituent at C-1 | Synthetic Approach | Precursors |
| Methyl | Stereoselective synthesis | Not specified |
| Phenyl | α-alkylation followed by hydrolysis | 2-phenyl acetonitrile, 1,2-dibromoethane |
| Ethyl, Phenylethyl, Benzyl | Insertion of hydrophobic appendages | Not specified |
| Various (from acrylates) | Reaction of acrylates and α-halo esters, followed by hydrolysis | Substituted acrylates, α-halo esters |
Stereochemical Investigations and Chiral Purity Assessment of 1s,2s Cyclopropane 1,2 Dicarboxylic Acid
Determination of Absolute Configuration using Spectroscopic and Crystallographic Methods
The unambiguous assignment of the absolute configuration of (1S,2S)-cyclopropane-1,2-dicarboxylic acid relies on a combination of crystallographic and spectroscopic techniques. These methods provide definitive proof of the spatial arrangement of atoms within the molecule.
Crystallographic Analysis:
Spectroscopic Methods:
Circular Dichroism (CD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of a specific enantiomer.
The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a theoretically calculated spectrum. nih.gov This computational approach, often employing time-dependent density functional theory (TDDFT), predicts the CD spectrum for a known absolute configuration (e.g., 1S,2S). A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. nih.gov
Table 1: Methods for Determining Absolute Configuration
| Method | Principle | Information Obtained |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid | Precise 3D atomic coordinates, confirming the trans relative stereochemistry. smolecule.com |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule | Confirms the absolute configuration by matching experimental and computationally predicted spectra. mtoz-biolabs.comnih.gov |
Enantiomeric Excess and Diastereomeric Ratio Determination Methodologies
Assessing the chiral purity of a sample of this compound is essential. This involves quantifying the enantiomeric excess (ee) and, in synthetic mixtures, the diastereomeric ratio (dr).
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. For derivatives of trans-cyclopropane-1,2-dicarboxylic acid, specific chiral stationary phases (CSPs) are employed to achieve separation. For instance, amido esters derived from the racemic trans-acid have been successfully resolved using polysaccharide-based CSPs like Chiralcel OD. rsc.orgresearchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For example, in the biotransformation of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate, the remaining (1R,2R) substrate and the (1S,2S) product were analyzed by chiral HPLC and Gas Chromatography (GC), respectively, to determine their high enantiomeric excesses. researchgate.net
Table 2: Chiral HPLC and GC Conditions for Derivatives of trans-Cyclopropane-1,2-dicarboxylic acid
| Compound | Method | Chiral Column | Mobile Phase/Conditions | Retention Times (min) |
| Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | HPLC | Chiralcel OD | hexane (B92381)/propan-2-ol 90:10 | (1R,2R): 13.8, (1S,2S): 15.9 researchgate.net |
| Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate | GC | RTBetaDEXse | 50°C (5 min), then 1°C/min ramp | (1R,2R): 56.8, (1S,2S): 58.2 researchgate.net |
Spectroscopic Methods:
While HPLC is a separative technique, spectroscopic methods can also be used to determine enantiomeric excess. Circular dichroism, as mentioned earlier, can be used quantitatively. The intensity of the CD signal is proportional to the concentration difference between the two enantiomers, and thus can be used to determine the enantiomeric excess of a sample, provided a standard of known ee is available for calibration. nih.gov
Mechanisms of Stereoselectivity in Cyclopropane (B1198618) Formation
The synthesis of this compound with high stereochemical purity requires highly stereoselective reactions. The formation of the cyclopropane ring can be achieved through various mechanisms where the stereochemical outcome is controlled by the reagents and reaction conditions.
Transition Metal-Catalyzed Cyclopropanation:
A common method for asymmetric cyclopropanation is the reaction of an alkene with a diazoacetate, catalyzed by a chiral transition metal complex, typically containing rhodium or copper. nih.gov The reaction proceeds through a metal-carbene intermediate. The chiral ligands on the metal catalyst create a chiral environment that directs the approach of the alkene, favoring the formation of one enantiomer of the cyclopropane product over the other. nih.gov For the synthesis of trans-cyclopropanes, the reaction is also highly diastereoselective. organic-chemistry.org The stereoselectivity arises from the steric and electronic interactions in the transition state, where the bulky groups of the alkene and the carbene prefer a trans arrangement to minimize steric hindrance.
Chiral Auxiliary-Mediated Cyclopropanation:
Another strategy involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the starting material to direct the stereochemical course of the cyclopropanation reaction. For example, α,β-unsaturated amides derived from a chiral template like camphorpyrazolidinone can be reacted with a sulfur ylide. The chiral auxiliary blocks one face of the double bond, forcing the ylide to attack from the less hindered face, thus controlling the stereochemistry of the newly formed stereocenters. The outcome of the stereoselectivity is highly dependent on the chiral substrate and the solvent polarity.
Michael-Initiated Ring Closure (MIRC):
The Michael-initiated ring closure (MIRC) reaction is another powerful method for stereoselective cyclopropane synthesis. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating an enolate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. For instance, the use of a chiral phase-transfer catalyst can create a chiral environment that directs the approach of the nucleophile and controls the stereochemistry of the subsequent ring closure.
Table 3: Mechanisms of Stereoselective Cyclopropane Formation
| Mechanism | Key Features | Control of Stereoselectivity |
| Transition Metal-Catalyzed Cyclopropanation | Reaction of an alkene with a diazo compound catalyzed by a metal complex. nih.gov | Chiral ligands on the metal catalyst create a chiral environment, favoring one enantiomer. nih.gov |
| Chiral Auxiliary-Mediated Cyclopropanation | A chiral molecule is temporarily attached to the substrate to direct the reaction. | The auxiliary sterically blocks one face of the molecule, directing the attack of the reagent. |
| Michael-Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular ring closure. | Use of chiral substrates, chiral nucleophiles, or chiral catalysts to control the stereochemical outcome. |
Applications As a Chiral Building Block and Synthetic Intermediate
Synthesis of Complex Organic Molecules and Scaffolds
(1S,2S)-cyclopropane-1,2-dicarboxylic acid serves as a fundamental starting material for the synthesis of more elaborate organic structures. It is employed as a chiral building block to construct complex molecules and chiral ligands. The stereoselective synthesis of this compound, often achieved through methods like the rhodium-catalyzed cyclization of allylic diazoacetates, yields a product with high optical purity. This high enantiomeric excess is critical for its use in asymmetric synthesis, where precise control of stereochemistry is paramount.
One notable application is in the creation of 1,2,3-trisubstituted cyclopropanes, which are designed as isosteric replacements for peptide linkages. These unique structures can lock a portion of a peptide backbone into a specific conformation, such as an extended beta-strand, providing a tool to probe and control biological interactions. nih.gov
Pharmaceutical Research and Development
The rigid framework of this compound is particularly advantageous in the development of new therapeutic agents. By incorporating this moiety, chemists can design molecules with specific three-dimensional shapes to interact with biological targets like enzymes and receptors.
The hepatitis C virus (HCV) NS3 protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. nih.gov While various potent inhibitors of the HCV NS3 protease have been developed, many successful candidates incorporate different scaffolds, such as those derived from cyclopentane. diva-portal.org Although cyclopropane (B1198618) derivatives are recognized as important components in medicinal chemistry, a direct synthetic pathway from this compound to prominent HCV NS3 protease inhibitors is not extensively documented in available research. The development in this area has often focused on other proline mimics or bioisosteres to achieve high potency. diva-portal.orgdiva-portal.org
A significant application of this compound is its role as a reagent in the synthesis of Bleomycin. Bleomycin is a well-known glycopeptide antibiotic that is used in cancer chemotherapy due to its potent antitumor properties. nih.govnih.gov Its complex molecular architecture requires precise stereochemical control during synthesis, for which chiral building blocks like this compound are essential.
Table 1: Application in Antitumor and Antibiotic Agent Synthesis
| Application Area | Final Product Example | Role of this compound |
|---|
The incorporation of rigid structural elements into peptides is a key strategy for designing peptidomimetics with enhanced stability and receptor affinity. This compound is a precursor to cis-cyclopropane dipeptide isosteres, which are designed to mimic or stabilize specific peptide secondary structures. acs.org Molecular modeling and synthesis have shown that these cis-cyclopropane units can effectively stabilize a reverse turn conformation in peptides. acs.org
This has been demonstrated in the synthesis of analogues of Leu-enkephalin, an endogenous opioid peptide. By replacing a flexible Gly-Gly dipeptide subunit with a rigid cis-cyclopropane structure, researchers can create mimics that are locked into a specific bioactive conformation, which is believed to be important for binding to opioid receptors. acs.org The use of such conformationally restricted amino acids is a powerful tool in drug design to improve metabolic stability and control the precise orientation of side chains for optimal interaction with biological targets. nih.govcolab.wsacs.org
Table 2: Research Findings on Peptidomimetics
| Peptidomimetic Target | Structural Goal | Role of Cyclopropane Isostere | Research Outcome |
|---|---|---|---|
| Leu-enkephalin | Stabilize β-turn conformation | Replacement for Gly²-Gly³ dipeptide | Analogues showed micromolar affinity for the µ-receptor acs.org |
| General Peptides | Induce extended conformations | Use of trans-substituted cyclopropanes | Stabilization of extended peptide structures acs.orgresearchgate.net |
Agrochemical Science
In the field of agrochemical science, controlling plant growth and development is crucial for improving crop yields and quality. Ethylene (B1197577) is a key plant hormone that regulates processes like fruit ripening, senescence, and germination. nih.gov
The biosynthesis of ethylene in plants proceeds via the precursor 1-aminocyclopropane-1-carboxylic acid (ACC). ffhdj.com Consequently, compounds that are structurally similar to ACC can act as inhibitors of ethylene biosynthesis, thereby functioning as plant growth regulators. Derivatives of cyclopropane carboxylic acid have been a focus of study for their potential to inhibit this pathway. ffhdj.com For example, compounds such as cyclopropane-1,1-dicarboxylic acid (CDA) have demonstrated an inhibitory effect on ethylene production. ffhdj.com
While direct studies focusing solely on the inhibitory activity of the (1S,2S) isomer are not widely detailed, the general class of cyclopropane carboxylic acids is recognized for its role in this area. ffhdj.com The development of new, functionally substituted cyclopropane carboxylic acids is an active area of research aimed at creating effective inhibitors of ethylene biosynthesis to help regulate plant life cycles and improve the preservation of fruits and vegetables. ffhdj.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bleomycin |
| Leu-enkephalin |
| 1-aminocyclopropane-1-carboxylic acid (ACC) |
| cyclopropane-1,1-dicarboxylic acid (CDA) |
Insecticidal and Herbicidal Agent Synthesis
The rigid, strained three-membered ring of cyclopropane derivatives is a key structural motif in a range of biologically active molecules, including potent agrochemicals. While this compound is not typically a direct precursor in widely commercialized products, its core structure is representative of the chiral cyclopropane scaffolds found in synthetic pyrethroid insecticides. These insecticides are esters of substituted cyclopropane carboxylic acids and are valued for their high efficacy and relatively low toxicity to mammals. google.comgoogle.com The specific stereochemistry of the cyclopropane ring is often crucial for biological activity.
In the realm of herbicides, research has been conducted on analogues of cyclopropane dicarboxylic acid. A study on cyclopropane-1,1-dicarboxylic (CPD) acid analogues demonstrated their potential as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid pathway in plants. nih.gov Although this research focused on the 1,1-isomer, it underscores the potential of the cyclopropane dicarboxylate scaffold in designing new herbicidal agents. The development of chiral variants, such as those derivable from the (1S,2S)-isomer, could lead to more selective and effective KARI inhibitors.
| Compound Class | Related Cyclopropane Precursor | Application | Mode of Action (Example) |
| Synthetic Pyrethroids | Substituted cyclopropane carboxylates | Insecticide | Neurotoxin (modulates sodium channels) |
| KARI Inhibitors | Cyclopropane-1,1-dicarboxylic acid analogues | Herbicide | Inhibition of branched-chain amino acid biosynthesis nih.gov |
Advanced Materials and Polymer Science
The use of this compound extends into the field of materials science, where it can serve as a monomer or building block for polymers and other advanced materials. Its rigid structure and defined stereochemistry make it a valuable component for creating polymers with specific thermal and mechanical properties.
A particularly promising application is its potential use as a chiral organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity. The properties of a MOF are dictated by the geometry of the metal center and the nature of the organic linker. Small, rigid dicarboxylic acids are ideal linkers for creating robust frameworks. While research has specifically highlighted the use of analogous small-ring linkers like trans-1,3-cyclobutanedicarboxylic acid to create MOFs with fine-tuned pore sizes for gas separation, the principle extends directly to cyclopropane-based linkers. osti.gov
The use of an enantiopure linker like this compound is of particular interest as it can induce homochirality in the resulting MOF. Chiral MOFs are highly sought after for applications in enantioselective catalysis, separations, and sensing.
| Linker Molecule | Ring Size | Significance in MOF Synthesis | Potential Application |
| This compound | 3-membered | Introduces rigidity and chirality with a compact structure. | Enantioselective catalysis, chiral separations |
| trans-1,3-cyclobutanedicarboxylic acid | 4-membered | Used to create MOFs with compressed pore sizes for selective gas adsorption (e.g., C2H2/CO2 separation). osti.gov | Gas separation and storage |
| bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Bicyclic 5-membered | Acts as a rigid, linear linker to control framework topology. osti.gov | Creation of robust, porous materials |
Design and Synthesis of Chiral Ligands in Coordination Chemistry
This compound is a valuable starting material for the design and synthesis of novel chiral ligands. Its value stems from two key features: the presence of two carboxylic acid groups that can coordinate to metal centers and the fixed trans relationship of these groups on a stereochemically defined cyclopropane ring. This combination allows it to act as a rigid, chiral bidentate ligand, capable of creating a well-defined chiral environment around a metal center. Such ligands are crucial in asymmetric catalysis, where they can control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product.
Formation of Metal Complexes with Dicarboxylate Ligands
Dicarboxylate ligands are widely used in coordination chemistry to construct both discrete metal complexes and extended coordination polymers, including MOFs. The carboxylate groups can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), allowing for the formation of diverse structural topologies.
| Metal Ion | Ligand | Resulting Structure Type | Reference Finding |
| Cobalt(II) | cyclopropane-1,1-dicarboxylic acid | 2D and 3D coordination polymers | The dicarboxylate acts as a linker between {Co(cpdc)₂(H₂O)₂}²⁻ units, with alkali metals connecting the fragments. nih.gov |
| Palladium(II) | 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid | Discrete metal complex | Coordination occurs through the carboxylate oxygen donor atoms. kg.ac.rs |
| Zinc(II), Copper(II), Cadmium(II) | cyclohex-1-ene-1,2-dicarboxylic acid | 2D and 3D MOFs, helical chains | The achiral ligand can lead to the formation of homochiral networks through spontaneous resolution during crystallization. rsc.org |
Exploration of Magnetic Properties in Coordination Polymers
The field of molecular magnetism explores the design of molecule-based materials with interesting magnetic properties, such as single-molecule magnets (SMMs) or single-ion magnets (SIMs). The organic ligand plays a critical role in these systems by mediating the magnetic exchange interactions between paramagnetic metal centers and by influencing the magnetic anisotropy of the individual ions.
Research on coordination polymers constructed from cyclopropane-1,1-dicarboxylic acid and cobalt(II) has shown that these materials can exhibit field-induced slow magnetic relaxation, a characteristic property of SIMs. nih.gov In these Co(II) polymers, the cyclopropane dicarboxylate ligand helps to build the 2D and 3D frameworks that hold the magnetic Co(II) ions in a specific arrangement. Analysis revealed that the cobalt centers possess an easy-axis magnetic anisotropy, which is a prerequisite for SIM behavior. nih.gov
The use of a chiral linker like this compound could provide a pathway to chiral molecular magnets. In such materials, the chirality of the crystal structure could influence the magnetic properties, potentially leading to novel magneto-chiral effects.
| Complex | Magnetic Ion | Ligand | Observed Magnetic Property |
| {[Rb₆Co₃(cpdc)₆(H₂O)₁₂]∙6H₂O}n | Co(II) | cyclopropane-1,1-dicarboxylate (cpdc²⁻) | Field-induced slow magnetic relaxation (SIM behavior) nih.gov |
| [Cs₂Co(cpdc)₂(H₂O)₆]n | Co(II) | cyclopropane-1,1-dicarboxylate (cpdc²⁻) | Field-induced slow magnetic relaxation (SIM behavior) nih.gov |
| [Co₂(2-mpac)₄(4,4′-bpy) · 2H₂O]n | Co(II) | 5-methyl-2-pyrazinecarboxylic acid | Weak antiferromagnetic interaction between Co(II) centers. researchgate.net |
Biological Activity and Mechanistic Studies of 1s,2s Cyclopropane 1,2 Dicarboxylic Acid Derivatives
Enzyme Inhibition Studies
O-Acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of new antimicrobial agents. nih.gov Derivatives of cyclopropane-1,2-dicarboxylic acid have been explored as potential inhibitors of OASS isoforms, particularly OASS-A and OASS-B from Salmonella typhimurium. tandfonline.comtandfonline.com
Initial studies with unsubstituted cis-cyclopropane-1,2-dicarboxylic acids revealed modest binding affinity for OASS-A. tandfonline.com For instance, compounds have shown dissociation constants (Kd) in the micromolar to millimolar range. Despite their relatively low affinity, these simple analogs serve as important tools. tandfonline.com A notable characteristic of their binding is the ability to induce a significant increase in the fluorescence emission of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme located in the enzyme's active site. nih.govtandfonline.com This phenomenon is likely caused by changes in the polarity of the active-site microenvironment upon ligand binding. tandfonline.com This property makes them excellent probes for developing competition binding experiments to screen for more potent inhibitors. nih.govtandfonline.com
Research has since progressed to more complex, substituted derivatives to improve potency. For example, (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid was identified as a highly potent inhibitor of S. typhimurium OASS-A, with a dissociation constant in the nanomolar range. nih.govmdpi.com These findings highlight that while the basic cyclopropane-1,2-dicarboxylic acid scaffold is a valid starting point, substitutions are crucial for high-affinity binding. tandfonline.com
| Compound | Target Isoform | Dissociation Constant (Kd) |
|---|---|---|
| Compound 2 (unsubstituted analog) | OASS-A | 215 µM |
| Compound 6 (unsubstituted analog) | OASS-A | 245 µM |
| Compound 23 (tetrasubstituted) | OASS-A | 9.0 µM |
| Compound 23 (tetrasubstituted) | OASS-B | 40 µM |
| Compound 24 (benzyl substituted) | OASS-A | 48 µM |
| Compound 24 (benzyl substituted) | OASS-B | 368 µM |
Derivatives of trans-cyclopropane-1,2-dicarboxylic acid have been identified as effective inhibitors of the enzyme 3-methylaspartase. rsc.orgst-andrews.ac.uk This enzyme catalyzes the reversible deamination of (3S)-3-methylaspartic acid to mesaconic acid and ammonia. A study involving a range of 1-substituted cyclopropane-1,2-dicarboxylic acids demonstrated that these compounds can act as good to potent inhibitors of this reaction. rsc.orgst-andrews.ac.uk
The most potent inhibitor from this series was found to be (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid. rsc.org Crystallographic studies confirmed its absolute stereochemistry and suggested a mode of action consistent with it being a transition state analogue for the deamination reaction catalyzed by the enzyme. rsc.orgst-andrews.ac.uk
Ethylene (B1197577) is a crucial plant hormone that regulates numerous aspects of growth, development, and stress responses. nih.gov Its biosynthesis is tightly controlled, with 1-aminocyclopropane-1-carboxylate oxidase (ACO) catalyzing the final step. nih.govbiorxiv.org Derivatives of cyclopropane carboxylic acid are recognized as inhibitors of ethylene biosynthesis. ffhdj.com
Specifically, structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the substrate for ACO, can act as inhibitors. ffhdj.com Research has focused on developing new functionally substituted cyclopropane carboxylic acids as potent modulators of ethylene production to help regulate plant life cycles and improve the preservation of fruits and vegetables. ffhdj.comffhdj.com In silico docking studies have been performed on enzymes like ACO2 from Arabidopsis thaliana to assess the inhibitory potential of new cyclopropane derivatives, such as (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid. ffhdj.com These computational studies suggest that newly synthesized compounds could have a high affinity for ACO2 and may offer advantages over existing inhibitors. ffhdj.comffhdj.com
Structure-Activity Relationship (SAR) Investigations of Substituted Analogs
Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potency of the cyclopropane-1,2-dicarboxylic acid scaffold. For the OASS enzyme, research has demonstrated that the core cyclopropane ring with two carboxylic acid moieties is a viable chemotype for inhibition, but substitutions are key to achieving high affinity. tandfonline.com
Investigations into a series of variously functionalized cyclopropane-1,2-dicarboxylic acids have provided valuable insights into the binding mode of small molecules to OASS enzymes. tandfonline.comtandfonline.com It was observed that simplifying the structure, as seen in the unadorned cyclopropane-1,2-dicarboxylic acids, resulted in the least potent compounds of the series. tandfonline.com However, even these low-affinity compounds helped to gain additional clues into the SAR of these derivatives. tandfonline.com For example, the preparation of a tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23) yielded a derivative with significantly improved activity against both OASS-A (Kd = 9.0 µM) and OASS-B (Kd = 40 µM) compared to the unsubstituted parent structures. tandfonline.comtandfonline.com Conversely, substituting the phenyl moiety of this compound with a benzyl (B1604629) group led to a marked decrease in affinity for both isoforms, highlighting the specific steric and electronic requirements for optimal binding. tandfonline.comtandfonline.com
Biophysical Characterization of Molecular Interactions
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful technique for characterizing the binding of small molecule ligands to macromolecular targets like enzymes. nih.gov This method has been successfully applied to study the interactions between cyclopropane-1,2-dicarboxylic acid derivatives and the OASS-A and OASS-B isoforms. nih.govtandfonline.comtandfonline.com
STD-NMR experiments provide detailed information about the binding epitope of a ligand, revealing which parts of the molecule are in close contact with the enzyme. By irradiating the protein and observing the transfer of saturation to the bound ligand, researchers can map the specific protons of the cyclopropane derivative that are integral to the enzyme-ligand interaction. tandfonline.com This biophysical approach has been crucial in complementing SAR studies and providing a more profound understanding of the binding mode of this class of inhibitors to OASS enzymes. tandfonline.comtandfonline.com
Elucidation of Biological Pathways and Therapeutic Targets
The investigation of (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives has led to the elucidation of a critical biological pathway and a promising therapeutic target for antimicrobial drug development. nih.gov The primary target identified for these compounds is O-acetylserine sulfhydrylase (OASS), an enzyme that plays a pivotal role in the cysteine biosynthesis pathway in bacteria and plants. nih.gov
Cysteine is a crucial amino acid, serving as a fundamental building block for a wide array of biomolecules essential for life. nih.gov OASS catalyzes the final step in its synthesis. nih.gov Significantly, this cysteine biosynthesis pathway, and therefore the OASS enzyme, is absent in mammals, making it an attractive and selective target for the development of new antibacterial agents. nih.gov Inhibiting this enzyme would disrupt a vital metabolic pathway in bacteria without affecting the host.
The enzyme has been extensively studied not only for its role in cysteine synthesis but also for its "moonlighting" activities in bacteria. nih.gov Researchers have previously identified molecules capable of inhibiting Salmonella typhimurium OASS isoforms at nanomolar concentrations. nih.govtandfonline.com The development of inhibitors based on the cyclopropane-1,2-dicarboxylic acid scaffold provides a valuable chemotype for targeting OASS. tandfonline.com By blocking the function of OASS, these compounds can interfere with bacterial survival and proliferation, offering a potential strategy to combat the growing problem of antibiotic resistance. tandfonline.comnih.gov The insights gained from studying how these cyclopropane derivatives bind to OASS can guide the rational design of more potent and specific inhibitors. tandfonline.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural verification.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and carboxylic acid (COOH) protons. Due to the C₂ axis of symmetry in the trans-configuration, the two methine protons (H1 and H2) are chemically equivalent, as are the two carboxylic acid protons. However, the two methylene protons (H3) are diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and couplings.
The ¹³C NMR spectrum is simpler and is expected to display three distinct signals, corresponding to the three unique carbon environments in the molecule: the carboxylic acid carbons, the methine carbons, and the methylene carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| Methine (CH) | ¹H | 2.0 - 2.5 | Multiplet (m) | Coupled to the two diastereotopic methylene protons. |
| Methylene (CH₂) | ¹H | 1.4 - 1.8 | Multiplet (m) | Two non-equivalent protons, coupled to each other and the methine protons. |
| Carboxylic Acid (C=O) | ¹³C | 170 - 180 | Singlet | Typical range for a carboxylic acid carbon. |
| Methine (CH) | ¹³C | 25 - 35 | Singlet | Shielded due to the cyclopropane (B1198618) ring strain. |
| Methylene (CH₂) | ¹³C | 15 - 25 | Singlet | The most upfield carbon signal. |
Note: The predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the cyclopropane ring structure and the placement of the carboxylic acid groups.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the methine protons to the signals of the two diastereotopic methylene protons, confirming their spatial proximity (vicinal coupling) within the three-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, as well as correlations between each of the methylene proton signals and the single methylene carbon signal. This unambiguously links the proton and carbon frameworks.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons and confirming the connection of functional groups. For this molecule, key HMBC correlations would be observed from the methine protons to the carboxylic acid carbons, providing definitive evidence that the carboxyl groups are attached to the methine positions of the cyclopropane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
Electrospray ionization is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids. In negative ion mode, ESI-MS of this compound is expected to primarily show the deprotonated molecule [M-H]⁻. Depending on the conditions, the doubly deprotonated ion [M-2H]²⁻ may also be observed. In positive ion mode, adducts with cations such as sodium [M+Na]⁺ are commonly detected. acs.org
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of an ion. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. longdom.orgiaph.es The precise mass measurement for the [M-H]⁻ ion would be used to confirm the molecular formula C₅H₆O₄.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (Da) |
| C₅H₆O₄ | [M] | 130.02660867 |
| C₅H₅O₄⁻ | [M-H]⁻ | 129.01878 |
| C₅H₆O₄Na⁺ | [M+Na]⁺ | 153.01635 |
Data sourced from PubChem (CID 6928367). nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups and the cyclopropane ring.
The presence of strong intermolecular hydrogen bonding in carboxylic acids leads to a very broad O-H stretching band. The carbonyl (C=O) stretch is also a prominent and sharp feature. The cyclopropane ring exhibits C-H stretching vibrations at a slightly higher frequency than typical alkanes due to ring strain.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Cyclopropane Ring | C-H stretch | 3000 - 3100 | Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Methylene Group | C-H bend (scissoring) | ~1450 | Medium |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |
X-ray Crystallography for Solid-State Structure and Chiral Confirmation
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. For a chiral molecule such as this compound, this technique is invaluable as it offers direct and unambiguous confirmation of its absolute configuration.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, ultimately revealing the precise spatial location of each atom.
Crucially, for chiral compounds, X-ray crystallography using anomalous dispersion techniques can determine the absolute stereochemistry. This method allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). By confirming the (1S,2S) configuration, the analysis provides the ultimate proof of enantiomeric purity and validates the stereochemical outcome of asymmetric syntheses. While the general utility of X-ray crystallography for such confirmations is well-established for cyclopropane derivatives, specific crystallographic data for the parent this compound is not extensively detailed in publicly accessible literature. However, the analysis of derivatives and co-crystals, such as salts with chiral bases, is a common strategy to facilitate crystallization and determine absolute configuration.
Chromatographic Purity and Separation Methods
Chromatography is an essential analytical technique for assessing the purity of this compound and for separating it from its stereoisomers and other impurities. Both gas and liquid chromatography offer powerful means for analysis and purification.
Gas chromatography is a highly sensitive technique used to separate and analyze volatile compounds. Due to the low volatility and high polarity of dicarboxylic acids like this compound, direct analysis by GC is not feasible. The strong intermolecular hydrogen bonding of the carboxylic acid groups prevents the compound from vaporizing at temperatures compatible with GC analysis, often leading to thermal decomposition.
Therefore, a derivatization step is mandatory to convert the carboxylic acid groups into more volatile and thermally stable functional groups, typically esters or silyl (B83357) ethers. nih.govlmaleidykla.ltlibretexts.org This chemical modification reduces polarity and allows the compound to be readily analyzed in the gas phase.
Esterification : This is the most common derivatization method, where the carboxylic acid groups are converted into esters, most frequently methyl esters. Reagents such as diazomethane, or an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃), are used for this conversion. nih.gov The resulting dimethyl (1S,2S)-cyclopropane-1,2-dicarboxylate is significantly more volatile.
Silylation : This method involves replacing the acidic protons of the carboxyl groups with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. lmaleidykla.lt
Once derivatized, the sample can be injected into the GC system. Enantioselective GC, using a chiral stationary phase (CSP), can be employed to separate the enantiomers of the derivatized cyclopropanedicarboxylic acid. For instance, cyclodextrin-based columns, such as those with a Chirasil-Dex stationary phase, are known to be effective for the separation of chiral cyclopropane derivatives. researchgate.netresearchgate.net
| Parameter | Esterification Method | Silylation Method |
|---|---|---|
| Derivatization Reagent | Methanol/BF₃ or Diazomethane | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivative Formed | Dimethyl ester | Di-TMS ether |
| Typical Column | Non-polar (e.g., DB-5ms) or Chiral (e.g., Chirasil-Dex) | Non-polar (e.g., DB-1) or Chiral (e.g., BetaDEX) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. Unlike GC, HPLC does not require the analyte to be volatile, allowing for the direct analysis of the dicarboxylic acid without derivatization.
For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated and well-retained. sielc.com
The most critical application of HPLC for this compound is chiral separation, which is essential for determining enantiomeric purity or for preparative separation of the (1S,2S)-enantiomer from its (1R,2R)-counterpart. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective.
Research has demonstrated successful enantiomeric resolution of derivatives of trans-cyclopropane-1,2-dicarboxylic acid using columns like Chiralcel OD and Chiralpak IA. nih.govresearchgate.netrsc.org The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for achieving optimal resolution. nih.govresearchgate.net The relative strength of the interactions between each enantiomer and the CSP dictates their retention times, allowing for their separation and quantification.
| Parameter | Condition Set 1 | Condition Set 2 |
|---|---|---|
| Chiral Stationary Phase | Chiralcel OD | Chiralpak IA |
| Mobile Phase | Hexane / 2-Propanol (90:10 v/v) | Hexane / 2-Propanol (95:5 v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Detection Wavelength | 210 nm | 215 nm |
| Temperature | 20 °C | 20 °C |
| Analyte Example | Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (±)-trans-N-Benzylcyclopropane-1,2-dicarboxamide |
Computational and Theoretical Investigations of 1s,2s Cyclopropane 1,2 Dicarboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, vibrational frequencies, and thermochemical properties with high accuracy.
DFT studies, often employing functionals like B3LYP, are utilized to obtain the optimized molecular geometry. researchgate.netmdpi.com These calculations confirm the trans configuration of the two carboxylic acid groups relative to the cyclopropane (B1198618) ring. Furthermore, quantum chemical methods are essential for studying complexation reactions and the formation of hydrogen bonds, which are critical in the dimerization of dicarboxylic acids and their interaction with solvents. researchgate.net
Ab initio methods, while computationally more intensive, provide benchmark data for molecular properties. For instance, calculations on related molecules like cyclopropanecarboxylic acid have been used to investigate structural stability and internal rotation barriers. researchgate.net For the dicarboxylic acid, these methods can precisely map the electron density distribution, revealing how the electronegative carboxyl groups influence the strained three-membered ring. While specific high-level calculations for this compound are not extensively published, data from public chemical databases provide computed properties derived from these principles. nih.gov
Table 1: Computed Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₅H₆O₄ | PubChem nih.gov |
| Molecular Weight | 130.10 g/mol | PubChem (Computed) nih.gov |
| XLogP3 | -0.6 | PubChem (Computed) nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) nih.gov |
| Rotatable Bond Count | 2 | PubChem (Computed) nih.gov |
| Polar Surface Area | 74.6 Ų | PubChem (Computed) nih.gov |
| Complexity | 144 | PubChem (Computed) nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are indispensable tools for studying how this compound and its derivatives interact with biological targets, particularly enzymes. These computational techniques have been instrumental in the investigation of this compound class as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria. nih.govnih.gov
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor. rsc.org For cyclopropane-based inhibitors, docking studies have helped to rationalize their binding mode within the OASS active site. nih.govrsc.org These simulations suggest that the carboxylic acid moieties form crucial interactions with key residues in the enzyme's active site, mimicking the binding of the natural substrate.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. semanticscholar.org MD simulations have been used to assess the stability of the docked poses and to understand the conformational changes that occur upon ligand binding. sci-hub.se For OASS, these simulations have provided insights into the nature of the interactions between the enzyme and cyclopropane-based inhibitors, confirming the stability of the computationally predicted binding modes and helping to guide the design of more potent derivatives. nih.govsci-hub.se
Table 2: Key Findings from Computational Studies on OASS Inhibition
| Computational Method | Key Finding | Relevance to this compound |
|---|---|---|
| Molecular Modelling/Docking | Suggested a possible competitive inhibition mechanism for cyclopropane ligands in the OASS-A active site. rsc.org | Provides a rational basis for the observed biological activity of this class of compounds. |
| Computational Approaches | Used in combination with spectroscopy to understand the binding mode of small molecules, including cyclopropane-1,2-dicarboxylic acids, to OASS isoforms. nih.gov | Elucidates the structure-activity relationship for OASS inhibition. |
| Molecular Dynamics (MD) Simulations | Characterize the dynamic behavior of the ligand-enzyme complex, confirming the stability of interactions. semanticscholar.org | Validates docking predictions and provides a deeper understanding of the binding event at the atomic level. |
Conformational Analysis and Energy Landscapes of the Cyclopropane Ring
The three-membered ring of this compound imposes significant geometric constraints that define its conformational landscape. The ring itself is nearly planar, a consequence of the severe angle strain inherent in its structure. This rigidity means that, unlike larger cycloalkanes, the ring does not exhibit various puckered conformations.
The primary conformational feature is the relative orientation of the two carboxylic acid groups. In the (1S,2S) stereoisomer, these groups are in a trans configuration, positioned on opposite sides of the ring plane. Interconversion between cis and trans isomers is not possible without breaking the carbon-carbon bonds of the ring.
Mechanistic Studies of Reactions and Biotransformations via Computational Modeling
Computational modeling is a powerful approach for elucidating the step-by-step mechanisms of chemical reactions and biotransformations involving this compound. The high ring strain makes the cyclopropane ring susceptible to ring-opening reactions, and DFT calculations are frequently employed to study the associated reaction pathways and transition states. nih.govnih.gov
Mechanistic studies often focus on the ring-opening of donor-acceptor cyclopropanes, where the molecule is activated by Lewis acids or nucleophiles. nih.gov DFT calculations can map the potential energy surface of the reaction, suggesting whether the mechanism is stepwise (involving a zwitterionic intermediate) or concerted. nih.gov For example, the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl (B3062369) ketones has been studied computationally, revealing a stepwise mechanism involving nucleophilic ring-opening followed by ring closure. nih.gov
In the context of biotransformations, computational studies can illuminate the mechanism of enzyme inhibition. For the inhibition of OASS by cyclopropane derivatives, molecular modeling suggests a competitive inhibition mechanism where the ligand binds to the active site, preventing the binding of the natural substrate. rsc.org The detailed interactions observed in docking and MD simulations provide a mechanistic snapshot of this inhibition at the molecular level. Computational approaches can also be used to study the mechanism of enzymatic reactions that metabolize the compound, although specific studies on the biotransformation of this compound are not widely reported.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis
The demand for enantiomerically pure compounds like (1S,2S)-cyclopropane-1,2-dicarboxylic acid has spurred the development of green and sustainable synthetic methodologies. A primary focus is the move away from hazardous reagents and transition-metal catalysts toward biocatalysis.
Engineered heme proteins, for instance, have demonstrated the ability to catalyze carbene transfer reactions for cyclopropanation with high stereoselectivity. smolecule.com These biocatalytic methods often operate in aqueous media under mild conditions, significantly reducing organic solvent waste. smolecule.com Research in this area involves engineering enzymes, such as myoglobin (B1173299) and hemoglobin, to create variants with complementary stereoselectivity, allowing for the targeted synthesis of specific chiral cyclopropane (B1198618) cores for drugs and other bioactive molecules. Chemoenzymatic strategies, which combine the specificity of biocatalysts with the broad applicability of chemical reactions, offer a powerful route to generate diverse and enantiopure cyclopropane compounds rapidly. smolecule.com This approach is particularly valuable as it can avoid the use of expensive and often toxic chiral ligands and heavy metal catalysts that are common in traditional asymmetric synthesis. smolecule.com Future work will likely focus on improving the scalability of these biocatalytic systems and expanding the substrate scope of engineered enzymes to produce a wider array of complex cyclopropane derivatives.
Exploration of Novel Biomedical Applications and Drug Design
The rigid cyclopropane scaffold of this compound is an attractive feature for drug design, as it can precisely orient functional groups to interact with biological targets. While historically known as a key precursor in the synthesis of the antitumor and antibiotic agent Bleomycin, its potential extends far beyond this single application.
Researchers are actively exploring its derivatives as inhibitors for a range of enzymes implicated in human disease. By combining structure-based and ligand-based drug design approaches, scientists have synthesized series of cyclopropane-1,2-dicarboxylic acid derivatives that show potent inhibitory activity. For example, derivatives have been identified as nanomolar inhibitors of Salmonella typhimurium O-Acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and a target for overcoming drug resistance. Other research has shown that derivatives can act as potent inhibitors of human kynurenine (B1673888) 3-monooxygenase (KMO), an important target in neuropharmacology, or leukotriene C4 synthase, which is relevant for treating respiratory diseases. The parent compound itself has been identified as an inhibitor of the enzyme 3-methylaspartase, suggesting a role in studying metabolic pathways.
Future research will focus on refining the structure-activity relationships (SAR) of these derivatives to improve their potency and selectivity for specific enzyme targets. The chiral nature of the (1S,2S) scaffold is crucial for optimizing these interactions and is a key area of ongoing investigation.
| Enzyme Target | Therapeutic Area | Derivative/Compound | Observed Activity/Finding | Reference |
|---|---|---|---|---|
| O-Acetylserine sulfhydrylase (OASS) | Antibacterial (Drug Resistance) | Substituted cyclopropane-1,2-dicarboxylic acids | Inhibition of S. typhimurium OASS isoforms at nanomolar concentrations. | |
| Kynurenine 3-monooxygenase (KMO) | Neuropharmacology | UPF 648 [(1S,2S)-2-(3,4-Dichlorobenzoyl)-cyclopropane-1-carboxylic Acid] | Potent inhibition of KMO. | |
| 3-Methylaspartase | Metabolic Regulation | This compound | Inhibition of enzyme activity, useful for studying metabolic pathways. | |
| Leukotriene C4 synthase | Respiratory Disease/Inflammation | Cyclopropane carboxylic acid derivatives | Effective inhibition of the enzyme, suggesting utility in treating inflammatory disorders. |
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The inherent properties of this compound—namely its rigidity, well-defined stereochemistry, and bifunctional nature (two carboxylic acid groups)—make it an excellent candidate for the construction of highly ordered, functional materials. In supramolecular chemistry, molecules are designed to self-assemble into larger, organized structures through non-covalent interactions. The defined trans orientation of the carboxylate groups on the cyclopropane ring provides predictable coordination vectors for building such assemblies.
This molecule is a promising chiral building block, or "linker," for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. The incorporation of chiral linkers like this compound can induce chirality into the framework's pores, which is highly desirable for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. While dicarboxylic acids are common linkers in MOF synthesis, the specific use of this chiral cyclopropane derivative remains an emerging area of exploration.
Future research is directed at synthesizing and characterizing novel coordination polymers and MOFs using this linker. The goal is to create materials with unique topologies and functionalities derived from the linker's specific shape and chirality. Furthermore, its ability to form hydrogen bonds and coordinate with metal centers could be harnessed to direct the self-assembly of discrete supramolecular structures or to functionalize the surface of nanomaterials, opening avenues in nanotechnology and materials science.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly advancing frontier with significant potential to accelerate research involving this compound. These computational tools are being applied to both the synthesis and the application of complex molecules.
In the area of synthesis, machine learning models can predict the outcomes of chemical reactions, including yield and enantioselectivity. For example, a Natural Language Processing (NLP) model has been successfully used to create an algorithm that predicts the enantioselectivity of engineered hemoglobin enzymes used for cyclopropanation. By identifying critical amino acid residues near the active site, ML can guide protein engineering efforts to create highly efficient and selective biocatalysts for producing chiral cyclopropanes, thus streamlining the green synthesis pathways discussed earlier. Furthermore, advanced AI models are being developed for retrosynthesis, which can help chemists devise novel and efficient synthetic routes to the target molecule and its derivatives.
In drug design, ML algorithms can build predictive models for the bioactivity of small molecules. By training on large datasets of chemical structures and their corresponding biological activities, these models can screen virtual libraries of novel derivatives of this compound to identify candidates with a high probability of being active against a specific biological target. This predictive capability can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis and testing of the most promising compounds.
Q & A
Q. What is the most reliable enantioselective synthesis method for (1S,2S)-cyclopropane-1,2-dicarboxylic acid, and how is optical purity validated?
The enantioselective synthesis involves the condensation of (−)-dimenthyl succinate dianion with 1,ω-dihalides (e.g., 1,3-dichloropropane) under controlled conditions. This method achieves >96% diastereoselectivity, as confirmed by GC analysis . To isolate the pure enantiomer, recrystallization from methanol yields 38–40% optically pure product (mp 172–173°C, [α]D²⁵ +228° in ethanol). Optical purity is validated via polarimetry and corroborated with X-ray crystallography of intermediates, such as the dimenthyl ester derivatives .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- X-ray crystallography : Resolves the cyclopropane ring geometry and carboxylate group orientations .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish stereoisomers; for example, the (1S,2S) enantiomer shows distinct splitting patterns compared to (1R,2R) .
- Polarimetry : Confirms enantiomeric excess ([α]D²⁵ +227.9° for pure (1S,2S) in ethanol) .
Q. How does this compound function in asymmetric catalysis, and what ligand systems are derived from it?
The compound serves as a chiral building block for synthesizing C2-symmetric ligands. For example, hemilabile amide ligands (e.g., (1S,2S)-6(a-d)) are prepared via sequential esterification and amidation. These ligands enhance enantioselectivity in transition-metal-catalyzed reactions, such as asymmetric hydrogenation, by stabilizing specific transition states through carboxylate coordination .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening polymerization (ROP) with CO₂ and epoxides?
The anhydride derivative (cyclopropane-1,2-dicarboxylic acid anhydride, CPrA) reacts with epoxides (e.g., cyclohexene oxide) and CO₂ in the presence of Cr(salophen)Cl/DMAP catalysts. The rigid cyclopropane ring strain lowers the activation energy for nucleophilic attack, enabling alternating poly(ester-carbonate) formation. CO₂ insertion suppresses ether linkages, confirmed by ¹³C NMR analysis of polymer backbones .
Q. How do conflicting data on hydrolysis rates of this compound derivatives arise, and how are they resolved?
Discrepancies in hydrolysis rates (e.g., acyl vs. ring cleavage) depend on reaction conditions. Under reflux with acetone-water (2:1), the compound undergoes preferential ring-opening to form 3-carboxybutyrolactone (90% yield) rather than acyl cleavage. Kinetic studies using ¹H NMR monitoring reveal water nucleophilicity and steric effects dictate the pathway .
Q. What strategies optimize the compound’s use in modulating ionotropic glutamate receptors (e.g., GluK2a)?
The (1S,2S) enantiomer acts as a selective agonist/antagonist for glutamate receptor subtypes. For example, DCG-IV (a derivative) inhibits mossy fiber-CA3 synaptic transmission by >90% at 1 μM, validated via electrophysiological assays in hippocampal slices. Stereochemical purity is critical, as the (1R,2R) enantiomer shows reduced activity .
Q. Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with UV detection to resolve enantiomers .
- Polymer Characterization : Employ MALDI-TOF MS to confirm alternating ester-carbonate linkages in CO₂-based polymers .
- Biological Assays : Combine patch-clamp electrophysiology with molecular docking to study receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
